molecular formula C16H16F3N3O B1401686 N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide CAS No. 1311278-82-6

N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide

Cat. No. B1401686
M. Wt: 323.31 g/mol
InChI Key: WCCFRQBVHCRFJU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide” is not available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties for “N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide” are not available in the literature .

Scientific Research Applications

G-Quadruplex Stabilization and Cytotoxic Activity

Pyridyl polyoxazoles, compounds related to the chemical structure , have been identified as selective G-quadruplex stabilizers with significant cytotoxic activity. These compounds demonstrate promising in vivo anticancer activity against human breast cancer xenografts in mice. Their effectiveness as ligands for the stabilization of G-quadruplex DNA correlates with their cytotoxicity observed in human tumor cell lines, suggesting their potential in cancer therapy (Blankson et al., 2013).

Catalysis in Organic Synthesis

4-(N,N-Dimethylamino)pyridine hydrochloride, a derivative of the mentioned compound, serves as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This research highlights the compound's role in enhancing reaction efficiency and understanding the reaction mechanism, which is critical for organic synthesis and pharmaceutical manufacturing (Liu et al., 2014).

Electrophilic Fluorinating Agent

Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound closely related to the chemical structure provided, acts as a site-selective electrophilic fluorinating agent under mild conditions. Its synthesis and application in fluorinating various organic substrates underscore its significance in organic chemistry, particularly in the introduction of fluorine atoms into molecules, which is a common modification to alter the biological activity of pharmaceuticals (Banks et al., 1996).

Antimicrobial Activity

The synthesis of new heterocycles incorporating the antipyrine moiety, derived from compounds structurally similar to N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide, showed significant antimicrobial activity. This research indicates the potential of such compounds in developing new antimicrobial agents, which is crucial for addressing the challenge of antibiotic resistance (Bondock et al., 2008).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. The specific safety and hazards for “N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide” are not available in the literature .

Future Directions

The future directions for research on “N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, potential applications in various fields could be explored .

properties

IUPAC Name

N-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O/c1-10(23)20-13-6-4-11(5-7-13)14-8-12(16(17,18)19)9-15(21-14)22(2)3/h4-9H,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCFRQBVHCRFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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